2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone
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Overview
Description
2-{[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a methoxyphenyl group, a phenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of hydrazine derivatives with appropriate acylating agents.
Introduction of the Methoxyphenyl and Phenyl Groups: These groups can be introduced through alkylation reactions using corresponding halides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiol compounds under alkaline conditions.
Introduction of the Nitro Group: The nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and the nitrophenyl group are often involved in binding interactions with biological targets, while the sulfanyl group can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E,2E)-3-(2-NITROPHENYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 2-{[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a triazole ring and a nitrophenyl group makes it particularly versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C23H18N4O4S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C23H18N4O4S/c1-31-21-10-6-5-9-19(21)22-24-25-23(26(22)17-7-3-2-4-8-17)32-15-20(28)16-11-13-18(14-12-16)27(29)30/h2-14H,15H2,1H3 |
InChI Key |
JGLBAYTZBMNIOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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